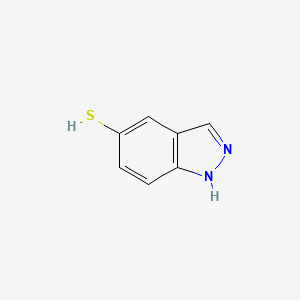

1H-indazole-5-thiol

Description

Significance of Indazole as a Privileged Heterocyclic Scaffold in Drug Discovery and Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as a "privileged scaffold" in drug discovery. nih.govpnrjournal.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with a diverse range of biological targets. nih.govresearchgate.net The structural rigidity and aromatic nature of the indazole core provide a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with the active sites of enzymes and receptors.

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netnih.gov The versatility of the indazole scaffold is further highlighted by its presence in several commercially successful drugs. For instance, Pazopanib is a potent tyrosine kinase inhibitor used in cancer therapy, and Entrectinib is an anticancer agent that targets a range of kinases. nih.govpnrjournal.com The development of such drugs underscores the value of the indazole core in constructing molecules with desirable pharmacokinetic and pharmacodynamic profiles. researchgate.net The thermodynamically more stable 1H-indazole tautomer is a common starting point for the synthesis of these complex and therapeutically relevant molecules. nih.govresearchgate.net

The ability of the indazole nucleus to serve as a bioisosteric replacement for other aromatic systems, such as naphthalene (B1677914) or quinoline, allows medicinal chemists to fine-tune the properties of lead compounds, optimizing for potency, selectivity, and metabolic stability. researchgate.net Research has shown that substitutions at various positions on the indazole ring can significantly modulate the biological activity of the resulting derivatives. For example, modifications at the C-5 position have been a focus for discovering highly active and selective kinase inhibitors. mdpi.com This adaptability makes the indazole scaffold a cornerstone in the design and synthesis of novel therapeutic agents.

The Unique Role of the Thiol Moiety (–SH) in the Chemical Reactivity and Biological Interactions of 1H-Indazole-5-thiol

The thiol group (–SH), also known as a sulfhydryl group, imparts a unique set of chemical properties to the this compound molecule, significantly influencing its reactivity and potential biological interactions. nih.govsigmaaldrich.com Thiols are characterized by their nucleophilicity, which is a result of the high electron density on the sulfur atom. creative-proteomics.commdpi.com This makes them reactive towards a variety of electrophilic species, enabling them to participate in nucleophilic substitution and addition reactions. mdpi.com This reactivity is fundamental to the use of this compound as a building block in the synthesis of more complex molecules. sigmaaldrich.com For instance, the thiol group can be readily alkylated, acylated, or undergo addition to activated double bonds to create a diverse array of derivatives.

In a biological context, the thiol group is a key player in redox processes. nih.govcreative-proteomics.com It can be oxidized to form disulfide bonds (–S–S–), a reaction that is crucial for the structural integrity and function of many proteins. nih.gov The thiol group in this compound could potentially interact with biological thiols, such as cysteine residues in proteins or the antioxidant glutathione, thereby modulating cellular redox balance. nih.govcreative-proteomics.com

Furthermore, thiols are known to be potent metal chelators, readily forming stable complexes with various metal ions. nih.gov This property is significant in the context of bioinorganic chemistry and could be exploited in the design of sensors for heavy metals or as a strategy to modulate the activity of metalloenzymes. The thiol group's ability to undergo a range of chemical transformations, from simple acid-base reactions to more complex redox and coupling chemistry, makes it a highly versatile functional group. When attached to the privileged indazole scaffold, it creates a molecule with a rich chemical profile, ripe for exploration in both medicinal and materials chemistry. sigmaaldrich.com

Overview of Research Trajectories for this compound and its Functional Derivatives

Research involving this compound and its derivatives is expanding, driven by the compound's potential as a versatile synthetic intermediate. angenechemical.com A primary research trajectory is its use as a foundational building block in the synthesis of novel, biologically active molecules. Medicinal chemists are exploring the derivatization of the thiol group to create libraries of compounds for screening against various therapeutic targets, particularly protein kinases, which are implicated in cancer and other diseases. rsc.org The combination of the kinase-hinge-binding potential of the indazole core with the diverse reactivity of the thiol group offers a promising strategy for the development of new targeted therapies. mdpi.com

Another significant area of investigation is the development of new synthetic methodologies that utilize this compound. The unique reactivity of the thiol group can be leveraged to facilitate novel cyclization and coupling reactions, leading to the creation of new heterocyclic systems with potential pharmacological applications. For example, the thiol group can participate in nucleophilic substitution reactions, allowing for its replacement with other functional groups like amines.

In the field of materials science, the properties of the thiol group make this compound an interesting candidate for the development of self-assembling monolayers on metal surfaces, functional polymers, and new materials with specific electronic or optical properties. sigmaaldrich.com The ability of thiols to form strong bonds with gold and other noble metals is well-established, and the incorporation of the indazole moiety could introduce additional functionalities, such as fluorescence or specific recognition capabilities.

The exploration of this compound and its derivatives is also contributing to a deeper understanding of the structure-activity relationships of indazole-based compounds. By systematically modifying the thiol group and evaluating the biological and chemical properties of the resulting molecules, researchers can gain valuable insights into the key interactions that govern their activity. This knowledge is crucial for the rational design of future generations of indazole-containing compounds with enhanced efficacy and selectivity.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 569339-86-2 | angenechemical.combiosynth.comlookchem.comamadischem.com |

| Molecular Formula | C₇H₆N₂S | angenechemical.combiosynth.comamadischem.com |

| Molecular Weight | 150.20 g/mol | biosynth.comamadischem.com |

| Boiling Point | 344.61 °C | biosynth.com |

| Appearance | - | - |

| Purity | >98% | lookchem.com |

| Storage | Store at -20°C | lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-5-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISLUPNINLZWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599383 | |

| Record name | 1H-Indazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569339-86-2 | |

| Record name | 1H-Indazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h Indazole 5 Thiol and Its Analogs

Direct Synthesis Strategies for 1H-Indazole-5-thiol Precursors

The direct synthesis of this compound is not commonly reported; instead, its precursors are typically synthesized and the thiol group is introduced or unmasked in a later step. A common precursor is 5-bromo-1H-indazole, which can be synthesized and later converted to the corresponding thiol.

A scalable, three-step synthesis to a substituted 1H-indazole, 5-bromo-4-fluoro-1-methyl-1H-indazole, starts from an inexpensive trisubstituted benzene (B151609) derivative. thieme-connect.com The process involves an ortho-directed lithiation, followed by trapping with dimethylformamide (DMF) to form an aldehyde. Condensation with methylhydrazine yields a hydrazone, which then undergoes an intramolecular Ullmann reaction catalyzed by copper to form the desired 1H-indazole. thieme-connect.com While this specific example leads to a 5-bromo derivative, similar strategies can be envisioned for other halogenated indazoles that can serve as precursors to this compound.

Another general approach to the 1H-indazole core involves the cyclization of o-toluidine (B26562) diazonium salts or the intramolecular cyclization of arylhydrazones. acs.org For instance, diazotization of o-toluidine with sodium nitrite (B80452) in acetic acid can lead to the formation of the 1H-indazole ring system through ring closure involving the methyl group. chemicalbook.com Additionally, 2-nitrobenzaldehydes can serve as precursors. Reductive cyclization of the intermediate formed from the condensation of 2-nitrobenzaldehyde (B1664092) with malonic acid in the presence of a base can yield the indazole core. chemicalbook.com

Functionalization and Derivatization Approaches

The functionalization of the 1H-indazole core is crucial for creating a diverse range of analogs. Modifications can be made at the thiol group, the nitrogen atoms of the pyrazole (B372694) ring, and the benzene moiety.

Modification at the Thiol (C5) Position: Thioether, Disulfide, and Thioamide Formation

Once the this compound is obtained, the thiol group serves as a versatile handle for further modifications.

Thioether Formation: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily participate in SN2 reactions with alkyl halides to form thioethers (also known as sulfides). masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com The thiol is first deprotonated with a suitable base, such as sodium hydride (NaH), and the resulting thiolate reacts with an alkyl halide. masterorganicchemistry.com An improved synthesis of 6-[(ethylthio)methyl]-1H-indazole was developed where a mesylate intermediate was replaced by a bromide derivative, which then reacted with ethanethiol (B150549) in the presence of potassium hydroxide. researchgate.net A one-pot procedure for the synthesis of alkyl 1H-tetrazol-5-yl thioethers from aldehydes and 1H-tetrazole-5-thiol has also been reported, which proceeds through the reductive coupling of in situ generated N-tosylhydrazones. rsc.org

Disulfide Formation: Thiols can be oxidized to form disulfides. This reaction is a common transformation for thiols and can be achieved under various oxidizing conditions.

Thioamide Formation: Thioamides are valuable motifs in medicinal chemistry. nih.gov While direct conversion of a thiol to a thioamide is not a standard transformation, amides can be converted to thioamides using various thionating agents. organic-chemistry.org A one-pot, three-component reaction of benzyl (B1604629) chlorides, amines, and elemental sulfur provides a straightforward route to thioamides. researchgate.net

N-Substitution (N1 and N2) of the Indazole Ring System

N-alkylation and N-arylation of the indazole ring are common strategies to modify its properties. The regioselectivity of these reactions (N1 vs. N2 substitution) is influenced by steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions.

For N-alkylation, a study on various C-3, -4, -5, -6, and -7 substituted indazoles highlighted that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide generally favors N-1 alkylation. d-nb.info For instance, 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide indazoles showed over 99% regioselectivity for the N-1 position. d-nb.info Conversely, electron-withdrawing groups at the C-7 position, such as NO₂ or CO₂Me, led to excellent N-2 regioselectivity (≥ 96%). d-nb.info

N-arylation can be achieved through copper-catalyzed Chan-Lam coupling reactions. researchgate.net Palladium-catalyzed methods have also been developed for the synthesis of 2-aryl-2H-indazoles via intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.orgcapes.gov.br

Regioselective Functionalization of the Benzene Moiety

The benzene portion of the indazole ring can be functionalized through electrophilic substitution reactions such as halogenation and nitration. chemicalbook.com The position of substitution is directed by the existing substituents on the ring.

Halogenation: Direct halogenation of 1H-indazole can lead to a mixture of products. chemicalbook.com However, regioselective methods have been developed. For example, sequential halogenation can be used to introduce different halogens at specific positions. Bromination at the C-7 position of 4-substituted 1H-indazoles has been achieved with high regioselectivity using N-bromosuccinimide (NBS) in DMF at 80 °C. nih.gov

Nitration: Nitration of 1H-indazole with mixed acids (HNO₃/H₂SO₄) can introduce a nitro group. vulcanchem.com The position of nitration is influenced by the electronic effects of existing substituents. For instance, the methyl group at the 6-position directs nitration to the adjacent 5-position. Similarly, nitration of 6-nitroindazole (B21905) yields 5,6-dinitroindazole. researchgate.net

A late-stage diversification strategy for the 4- and 5-positions of 4,5,6-trisubstituted indazoles involves a regioselective C-H functionalization at the C5-position followed by nucleophilic aromatic substitution at the C4-position. acs.org

Transition-Metal-Catalyzed Synthesis Approaches

Transition-metal catalysis offers powerful and efficient methods for the synthesis and functionalization of indazoles, often proceeding with high selectivity and under mild conditions. researchgate.net

Palladium-Catalyzed C-H Amination and Cyclization Reactions

Palladium-catalyzed reactions are particularly prominent in indazole synthesis. Intramolecular C-H amination and cyclization reactions provide direct routes to the indazole core.

One approach involves the palladium-catalyzed intramolecular amination of 2-halobenzophenone tosylhydrazones. nih.gov This method allows for the construction of the indazole nucleus under very mild conditions. nih.gov Another strategy is the palladium-catalyzed intramolecular C-H amination of benzophenone (B1666685) tosylhydrazones, which provides an alternative route to indazoles. nih.govjst.go.jp A catalyst system of Pd(OAc)₂ with Cu(OAc)₂ as a reoxidant has been found to be effective, with the addition of silver salts sometimes enhancing the reaction. jst.go.jp

Palladium-catalyzed cyclization of arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones is another effective method for synthesizing 1-aryl-1H-indazoles. researchgate.net The choice of phosphine (B1218219) ligand is critical, with chelating phosphines like rac-BINAP, DPEphos, and dppf being most effective. researchgate.net

Furthermore, palladium-catalyzed direct arylation of the C3 position of 1H-indazole has been achieved using water as a solvent, which represents a significant advancement due to the typically low reactivity of this position. mdpi.com

Table of Synthetic Approaches for 1H-Indazole Derivatives

| Synthetic Approach | Precursor/Starting Material | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Ullmann Reaction | Hydrazone of a substituted benzene | Copper catalyst | Substituted 1H-indazole | thieme-connect.com |

| Thioether Formation | 1H-Indazole-thiol | Alkyl halide, Base (e.g., NaH) | Indazolyl thioether | masterorganicchemistry.com |

| N-Alkylation | Substituted 1H-indazole | Alkyl halide, NaH in THF | N-1 or N-2 alkylated indazole | d-nb.info |

| Regioselective Bromination | 4-Substituted 1H-indazole | NBS in DMF | C7-bromo-4-substituted-1H-indazole | nih.gov |

| Pd-Catalyzed C-H Amination | Benzophenone tosylhydrazone | Pd(OAc)₂, Cu(OAc)₂ | Substituted indazole | nih.govjst.go.jp |

| Pd-Catalyzed Cyclization | Arylhydrazone of 2-bromoaldehyde | Pd(dba)₂, phosphine ligand | 1-Aryl-1H-indazole | researchgate.net |

Copper-Mediated Cross-Coupling and Cycloaddition Reactions

Copper-catalyzed reactions have become a cornerstone in heterocyclic synthesis due to the low cost, low toxicity, and versatile reactivity of copper catalysts. These methods provide efficient pathways for constructing the indazole nucleus through C-N and N-N bond formations.

One prominent strategy involves the copper-catalyzed intramolecular C-H amination. For instance, the cyclization of ketoximes using copper(II) acetate (B1210297) in the presence of oxygen can efficiently produce 1H-indazoles in good to excellent yields. mdpi.com Similarly, copper-catalyzed direct aerobic oxidative C(sp²)-H amination represents a practical and highly efficient method for synthesizing indazoles under mild conditions with a tolerance for various functional groups. nih.gov The synthesis of 2H-indazoles has been achieved through a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), where a copper(I) iodide (CuI) catalyst is key for the sequential C-N and N-N bond formations. organic-chemistry.org This multicomponent approach is notable for its broad substrate scope and high functional group tolerance. organic-chemistry.org

Further advancements include the copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes, which yields 3-alkenyl-2H-indazoles. nih.gov This reaction proceeds in a single step via C–N bond formation followed by a 1,2-hydride shift. nih.gov For the specific introduction of sulfur functionalities, a modular copper-catalyzed method for synthesizing N-acyl sulfenamides from dioxazolones and thiols has been developed. beilstein-journals.org This reaction proceeds via a copper nitrene intermediate that reacts with the thiol, a mechanism that could be adapted for the synthesis of thiol-substituted indazoles. beilstein-journals.org

| Starting Materials | Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Bromobenzaldehydes, primary amines, sodium azide | CuI / TMEDA | Three-component condensation/cyclization | One-pot synthesis of 2H-indazoles; broad substrate scope. | organic-chemistry.org |

| 2-Alkynylazobenzenes | Copper catalyst | Intramolecular hydroamination | Single-step synthesis of 3-alkenyl-2H-indazoles. | nih.gov |

| Hydrazones | Cu(OAc)₂ / O₂ | Oxidative C-H amination | Efficient conversion to 1H-indazoles. | mdpi.com |

| Dioxazolones, Thiols | Copper catalyst | S-amidation | Modular synthesis of N-acyl sulfenamides, applicable to thiol introduction. | beilstein-journals.org |

Other Metal-Catalyzed (e.g., Ir, Rh, Zn, Fe, Ni) Methodologies

Besides copper, a variety of other transition metals have been employed to catalyze the synthesis of indazoles, each offering unique advantages in terms of regioselectivity, efficiency, and functional group compatibility. mdpi.com

Iridium (Ir): Iridium catalysis is particularly noted for the regioselective C-H borylation of the indazole core. chim.it The C3-borylation of 1H-indazoles can be achieved using an iridium catalyst, and the resulting boronate esters are versatile intermediates for subsequent Suzuki–Miyaura coupling reactions with various aryl halides to produce 3-aryl-1H-indazoles. researchgate.netrsc.org This two-step, one-pot procedure allows for the multidirectional synthesis of substituted indazoles. researchgate.net

Rhodium (Rh): Rhodium(III)-catalyzed reactions are powerful tools for indazole synthesis, often proceeding through C-H activation pathways. nih.govresearchgate.net An efficient method involves the Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes, followed by cyclization and aromatization to yield N-aryl-2H-indazoles. acs.org In some cases, rhodium is used in conjunction with a copper co-catalyst to facilitate sequential C-H bond activation and intramolecular annulation of substrates like ethyl benzimidates and nitrosobenzenes. nih.gov

Zinc (Zn): Zinc-catalyzed methods have been reported for the reductive cyclization of o-nitrobenzanilides to form indazoles. Furthermore, the formation of 3-zincated indazoles allows for subsequent palladium-catalyzed Negishi cross-coupling reactions to introduce substituents at the C3 position. nih.gov

Iron (Fe): Iron catalysts, being inexpensive and environmentally friendly, are attractive for indazole synthesis. Iron(III) chloride (FeCl₃) has been used to catalyze the annulation of 3-aminoindazoles with aromatic aldehydes and styrene (B11656) oxides to produce 3,4-diarylpyrimido[1,2-b]indazoles. rsc.orgrsc.orgscribd.com Iron(III) bromide (FeBr₃) has also been used to mediate the intramolecular C-H amination of arylhydrazones.

Nickel (Ni): Nickel-catalyzed reactions provide alternative routes for C-N bond formation in the synthesis of indazoles and their derivatives. acs.orgresearchgate.net For example, nickel catalysis can be employed for the C-N coupling of haloarenes with specific nitrogen-containing reagents, a strategy that is tolerant of base-sensitive functional groups. nih.gov

| Metal Catalyst | Reaction Type | Key Substrates | Notable Features | Reference |

|---|---|---|---|---|

| Iridium (Ir) | C-H Borylation / Suzuki Coupling | 1H-Indazoles, Aryl halides | Regioselective C3-functionalization. | researchgate.netrsc.org |

| Rhodium (Rh) | C-H Activation / Annulation | Azobenzenes, Aldehydes | One-step synthesis of N-aryl-2H-indazoles. | acs.org |

| Zinc (Zn) | Reductive Cyclization | o-Nitrobenzanilides | Alternative to oxidative methods. | |

| Iron (Fe) | Annulation / Ring-Opening | 3-Aminoindazoles, Styrene oxides | Eco-friendly catalyst for complex derivatives. | rsc.orgrsc.org |

| Nickel (Ni) | C-N Coupling | Haloarenes, B₂N₄ reagents | Tolerates base-sensitive substrates. | nih.gov |

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Solvent-Free and Environmentally Benign Reactions

Solvent-free reaction conditions represent a significant step towards greener synthesis. The three-component synthesis of triazoloindazoles and indazolophthalazines can be efficiently achieved via the condensation of dimedone, aldehydes, and urazole (B1197782) or phthalhydrazide (B32825) under solvent-free conditions using zirconyl chloride octahydrate (ZrOCl₂·8H₂O) as an inexpensive, eco-friendly, and moisture-stable catalyst. koreascience.kr Similarly, tungstosilicic acid has been used as a reusable solid acid catalyst for the one-pot, three-component synthesis of triazolo[1,2-a]indazole-1,3,8-trione derivatives at 100 °C without any solvent. arabjchem.org

Other environmentally benign approaches include using silica (B1680970) gel as a promoter for a three-component Ugi-type strategy to synthesize α-amino amidines, which can then undergo iron(III)-catalyzed cyclization to form amidino-substituted indazoles. rsc.org Reactions conducted in water are also highly desirable; for example, palladium-catalyzed direct C3 arylation of 1H-indazole has been successfully performed in water. nih.gov Furthermore, photochemical strategies offer an environmentally friendly route to 2H-indazole scaffolds through UV-induced cyclization of N-methyl amines. nih.gov

Catalyst-Free Approaches

Eliminating the catalyst altogether simplifies reaction procedures and purification, aligning perfectly with green chemistry goals. An efficient intermolecular annulation of indazole aldehydes with propargylic amines has been developed for the synthesis of pyrazinoindazoles under catalyst- and additive-free conditions, noted for its high atom economy. rsc.org The synthesis of triazolo[1,2-a]indazole-triones can also be conducted under catalyst-free conditions in glycerol, a benign, non-toxic, and biodegradable medium. researchgate.net Additionally, metal-free electrochemical strategies have been developed for the intramolecular C-H/N-H coupling to form 1H-indazoles, avoiding the need for metal catalysts or chemical oxidants. frontiersin.org

| Approach | Reaction Type | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Solvent-Free | Three-component condensation | ZrOCl₂·8H₂O, heat | Eco-friendly catalyst, simple procedure. | koreascience.kr |

| Environmentally Benign | Photochemical cyclization | UV light | Avoids chemical reagents for cyclization. | nih.gov |

| Catalyst-Free | Intermolecular annulation | Heat | High atom economy, no catalyst needed. | rsc.org |

| Catalyst-Free | Electrochemical C-H/N-H coupling | Graphite anode, HFIP solvent | Avoids metal catalysts and chemical oxidants. | frontiersin.org |

Multicomponent Reaction (MCR) Strategies for Complex this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.com

A copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide provides a direct route to 2H-indazoles. organic-chemistry.org This method is notable for its operational simplicity and high tolerance of functional groups. organic-chemistry.org Another example is an iron-catalyzed three-component approach for synthesizing functionalized tetrahydroindazolo[3,2-b]quinazolines from 1H-indazole-3-amines, aldehydes, and 1,3-diketones under solvent-free sonication conditions. mdpi.com

The synthesis of triazolo[1,2-a]indazole-1,3,8-trione derivatives has been effectively achieved through a one-pot, three-component condensation of dimedone, urazole, and various aromatic aldehydes. arabjchem.org This reaction can be performed under solvent-free conditions using catalysts like tungstosilicic acid or even without a catalyst in glycerol. arabjchem.orgresearchgate.net For the synthesis of derivatives containing a thiol group, a one-pot three-component reaction of a polyfunctional triazole with aromatic aldehydes and acetophenone (B1666503) has been developed to create triazepine derivatives, highlighting the potential of MCRs to build complex heterocyclic systems that could incorporate a thiol moiety. researchgate.net

| Number of Components | Key Reactants | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| Three | 2-Bromobenzaldehydes, Primary amines, Sodium azide | CuI / TMEDA | 2H-Indazoles | organic-chemistry.org |

| Three | 1H-Indazole-3-amines, Aldehydes, 1,3-Diketones | FeF₃ / Sonication / Solvent-free | Tetrahydroindazolo[3,2-b]quinazolines | mdpi.com |

| Three | Dimedone, Aromatic aldehydes, Urazole | Tungstosilicic acid / Solvent-free | Triazolo[1,2-a]indazole-triones | arabjchem.org |

| Three | Polyfunctional triazole, Aldehydes, Acetophenone | Alcoholic NaOH | Triazolo[5,1-c] nih.govrsc.orgnih.govtriazepine derivatives | researchgate.net |

Computational and Theoretical Elucidation of 1h Indazole 5 Thiol Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. By calculating the electron density of a molecule, DFT can accurately predict a wide range of properties, offering a deep understanding of the behavior of 1H-indazole-5-thiol.

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations are employed to determine the distribution of electrons within the this compound molecule, identifying regions of high and low electron density. This is crucial for understanding how the molecule will interact with other chemical species. researchgate.net

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. physchemres.orgajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. physchemres.org For indazole derivatives, DFT calculations can provide precise values for these energy levels, which are instrumental in predicting their chemical behavior. nih.govnankai.edu.cn

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.45 | Indicates chemical reactivity and stability |

This table presents hypothetical data for a representative indazole derivative to illustrate the typical output of DFT calculations. Actual values for this compound would require specific computation.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. rsc.org The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically shown in blue), which are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring and the sulfur atom of the thiol group, indicating these as potential sites for interaction with electrophiles.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H, 2H, and 3H forms, depending on the position of the hydrogen atom on the pyrazole (B372694) ring. nih.gov Computational studies, including DFT and other high-level ab initio methods, have consistently shown that for the parent indazole molecule, the 1H-tautomer is the most stable form in both the gas phase and in solution. nih.govmdpi.comthieme-connect.de The greater stability of the 1H-indazole is attributed to its higher degree of aromaticity compared to the quinonoid-like structure of the 2H-tautomer. thieme-connect.de The energy difference between the 1H and 2H tautomers is generally calculated to be in the range of a few kcal/mol. mdpi.com

For this compound, in addition to the annular tautomerism of the indazole ring, the thiol group can exhibit thione-thiol tautomerism. science.govnih.gov This means the compound could potentially exist in equilibrium between the thiol form (containing an S-H group) and the thione form (containing a C=S group). DFT calculations are crucial for determining the relative stabilities of these various tautomers in different environments (gas phase and various solvents). mdpi.comresearchgate.net Theoretical studies on similar heterocyclic thiols have shown that the thione form is often more stable in the gas phase, though solvent effects can significantly influence the equilibrium. nih.govkuleuven.be

| Tautomer | Relative Energy (kcal/mol) | Phase |

|---|---|---|

| 1H-Indazole | 0.00 | Gas Phase |

| 2H-Indazole | +3.6 | Gas Phase |

This table presents generalized data from computational studies on indazole to illustrate the relative stability of the main tautomers.

DFT calculations can also be used to predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of this compound. By calculating the harmonic vibrational frequencies, a theoretical infrared spectrum can be generated. researchgate.net This predicted spectrum can be compared with experimental data to confirm the structure of the synthesized compound and to assign specific vibrational modes to different functional groups within the molecule. For instance, the characteristic stretching frequencies of the N-H bond in the indazole ring and the S-H bond of the thiol group can be precisely identified.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. This allows for the assignment of electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO, which often corresponds to the lowest energy absorption band in the UV-Vis spectrum. schrodinger.com

Tautomeric Equilibrium and Relative Stability of 1H/2H/3H-Indazole Forms in Various Phases

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are central to modern drug discovery, providing a rational basis for the design of new therapeutic agents.

Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. pensoft.net The process involves placing the ligand in the binding site of the receptor and sampling a large number of possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. researchgate.net

For this compound, docking studies could be performed against a variety of protein targets known to be implicated in diseases. For example, numerous indazole derivatives have been investigated as inhibitors of kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. sci-hub.senih.gov Docking simulations would reveal how this compound fits into the ATP-binding pocket of a target kinase, and the calculated binding affinity would provide an estimate of its potential inhibitory potency. nih.gov

| Indazole Derivative | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Indazole-carboxamide analog | MAO-B | -8.5 |

| Indazole-based ASK1 inhibitor | ASK1 | -9.2 |

| Indazole-pyrimidine hybrid | MCF-7 cell line target | -7.8 |

This table presents example data from various studies on indazole derivatives to illustrate the output of molecular docking simulations. Lower binding affinity values indicate stronger predicted binding.

A critical output of molecular docking is the detailed visualization of the intermolecular interactions between the ligand and the receptor. mdpi.com These non-covalent interactions are the basis of molecular recognition and are essential for the stability of the ligand-receptor complex. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The indazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the other nitrogen atom). The thiol group (S-H) can also act as a hydrogen bond donor. These groups can form crucial hydrogen bonds with amino acid residues in the active site of a protein, such as the backbone carbonyls or the side chains of polar amino acids. ajol.info

π-Stacking: The aromatic indazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. researchgate.net These interactions contribute significantly to the binding affinity.

S-H/π Interactions: The thiol group can also participate in S-H/π interactions, where the S-H bond interacts favorably with the electron-rich face of an aromatic ring. nih.gov

Hydrophobic Interactions: The benzene (B151609) portion of the indazole ring can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

By elucidating these specific interactions, molecular modeling provides a detailed rationale for the observed binding affinity and can guide the design of new derivatives of this compound with improved potency and selectivity.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the physical movements of atoms and molecules over time. researchgate.net For systems involving this compound and its derivatives, MD simulations provide critical insights into their conformational flexibility and the dynamic nature of their interactions with biological targets. researchgate.netmdpi.com These simulations model the behavior of the indazole scaffold, its substituents, and the surrounding environment (typically water and ions), allowing researchers to understand how these molecules behave in a physiological context. nih.gov

The primary goal of MD simulations in this context is to explore the conformational landscape of the indazole derivative and to characterize its binding stability when complexed with a protein. researchgate.netresearchgate.net Simulations can reveal the range of shapes (conformations) the molecule can adopt, which is crucial for its ability to fit into a protein's binding site. The root mean square fluctuation (RMSF) is a key metric derived from MD trajectories that quantifies the local deformability of the molecule's backbone, indicating regions of higher or lower flexibility. nih.gov

When studying the interaction of an indazole derivative with a target protein, MD simulations can validate the stability of the binding pose predicted by molecular docking. researchgate.net Researchers monitor parameters such as hydrogen bond formation, hydrophobic contacts, and interaction energies between the ligand and the protein's active site residues over the simulation time. nih.govresearchgate.net A stable complex is often characterized by consistent interactions and minimal deviation of the ligand from its initial docked position. researchgate.net For instance, studies on indazole derivatives targeting various kinases have used MD simulations to confirm that the ligand remains securely anchored within the binding pocket, validating its potential as an inhibitor. researchgate.netresearchgate.net These dynamic analyses provide a more realistic and detailed picture of the molecular recognition events than static docking models alone. researchgate.netnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling is an essential step in early-stage drug discovery, used to computationally predict the pharmacokinetic and toxicity properties of a compound. For derivatives of the 1H-indazole scaffold, these predictive studies help to identify candidates with favorable drug-like properties, minimizing the risk of failure in later development stages. researchgate.netbiotech-asia.org Various computational models and software are employed to estimate a range of physicochemical and pharmacokinetic parameters.

A common starting point for ADMET profiling is the assessment of Lipinski's "Rule of Five," which predicts the potential for oral bioavailability. biotech-asia.org Studies on various series of indazole derivatives have shown that many compounds within this class adhere to this rule, suggesting good potential for oral absorption. biotech-asia.org Key parameters evaluated include molecular weight (MW), the logarithm of the partition coefficient (logP), and the number of hydrogen bond donors and acceptors. biotech-asia.org

Beyond basic drug-likeness, ADMET predictions for indazole systems often include assessments of aqueous solubility, blood-brain barrier (BBB) penetration, and potential interactions with metabolic enzymes like cytochrome P450. researchgate.netsamipubco.com Favorable predictions, such as good bioavailability and metabolic stability, have been reported for several classes of indazole derivatives, supporting their potential for further development. researchgate.net Furthermore, toxicity predictions screen for potential liabilities, such as mutagenicity or cardiotoxicity. The general findings for many indazole-based compounds suggest they possess acceptable pharmacokinetic profiles with no major predicted toxicological issues. samipubco.comresearchgate.net

Table 1: Representative In Silico ADMET Parameters for Indazole Derivatives This table compiles typical parameters assessed in computational studies of indazole derivatives, reflecting general findings from multiple research series.

| Parameter | Description | Favorable Range/Observation | Reference |

| Molecular Weight (MW) | The mass of the molecule. | < 500 Da | biotech-asia.org |

| logP | A measure of lipophilicity; affects absorption and distribution. | < 5 | biotech-asia.org |

| H-Bond Donors | Number of hydrogen atoms bonded to electronegative atoms (O, N). | < 5 | biotech-asia.org |

| H-Bond Acceptors | Number of electronegative atoms (O, N). | < 10 | biotech-asia.org |

| Topological Polar Surface Area (tPSA) | Sum of surfaces of polar atoms; correlates with membrane permeability. | < 140 Ų | biotech-asia.org |

| Oral Bioavailability | Predicted percentage of the drug that is absorbed when taken orally. | High | researchgate.netresearchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Predicts whether the compound can cross into the central nervous system. | Often predicted as non-permeant | researchgate.net |

| CYP450 Inhibition | Predicts inhibition of key metabolic enzymes. | Generally predicted as non-inhibitors | samipubco.com |

| Drug-Likeness | A qualitative assessment based on multiple parameters. | Favorable drug-like properties | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to understand how a molecule's chemical structure relates to its biological activity. nih.govtaylorfrancis.com These methods are extensively applied to series of indazole derivatives to guide the design of new, more potent compounds. innovareacademics.in

QSAR studies establish a mathematical relationship between the properties of a molecule (descriptors) and its measured activity. taylorfrancis.com For indazole derivatives, 2D and 3D-QSAR models have been developed to identify key structural features that govern their inhibitory activity against various biological targets, such as kinases. innovareacademics.ininnovareacademics.in These models highlight the importance of specific physicochemical descriptors. For example, studies on 5-substituted-1H-indazole derivatives targeting GSK-3β revealed that descriptors related to hydrophobicity (SlogP), electrostatic potential, and the count of specific atoms are crucial for biological activity. innovareacademics.ininnovareacademics.in The statistical robustness of these models, indicated by high correlation coefficients (r²) and cross-validation coefficients (q²), confirms their predictive power.

Table 2: Example of Statistical Data from a 2D-QSAR Model for Indazole Derivatives

| Statistical Parameter | Description | Reported Value | Reference |

| r² | Coefficient of determination; measures goodness of fit. | 0.9512 | |

| q² | Cross-validated correlation coefficient; measures internal predictability. | 0.8998 | |

| pred_r² | Predictive r² for the external test set; measures external predictability. | 0.8661 |

Pharmacophore modeling complements QSAR by defining the essential 3D arrangement of chemical features required for a molecule to be recognized by a specific target. ugm.ac.id For indazole analogs, pharmacophore hypotheses are generated based on a set of known active compounds. japsonline.comugm.ac.id These models typically consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. ugm.ac.idugm.ac.idresearchgate.net For example, a pharmacophore model developed for asymmetrical hexahydro-2H-indazole analogs as estrogen receptor alpha (ERα) inhibitors identified one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions as critical for activity. ugm.ac.idugm.ac.id These validated pharmacophores can then be used as 3D queries to screen large compound libraries for new potential hits or to guide the structural modification of existing leads to better match the ideal feature arrangement. japsonline.comjapsonline.com

Structure Activity Relationship Sar Investigations of 1h Indazole 5 Thiol Derivatives

Correlating Thiol Modifications with Biological Efficacy and Selectivity

The thiol (-SH) group at the C-5 position of the indazole ring is a critical functional group that can significantly influence the molecule's biological activity. Its ability to act as a hydrogen bond donor, a proton donor, and a metal chelator allows for diverse interactions with biological targets. Modifications of this group can profoundly alter a compound's potency, selectivity, and pharmacokinetic properties.

Common modifications to a thiol group include:

S-Alkylation/S-Arylation: Converting the thiol to a thioether (R-S-R') can impact the compound's lipophilicity and steric profile. For instance, the introduction of S-allyl groups on related sulfur-containing heterocycles has been shown to confer good antitrypanosomal potency. researchgate.net This suggests that attaching various alkyl or aryl moieties to the sulfur atom of 1H-indazole-5-thiol could modulate its interaction with target enzymes or receptors.

Oxidation: The thiol group can be oxidized to form sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), or sulfonic acids (R-SO₃H). These changes dramatically increase polarity and can alter the binding mode within a target protein.

Disulfide Formation: Thiols can form disulfide bonds (R-S-S-R') with other thiol-containing molecules, including cysteine residues in proteins. This can lead to covalent modulation of protein function, potentially resulting in irreversible inhibition.

Bioisosteric Replacement: Replacing the sulfur atom with other atoms, such as selenium, can also impact activity. In one study involving thiourea (B124793) derivatives, replacing sulfur with selenium was proposed to increase polarizability and improve activity.

While specific SAR data for 5-thio-substituted indazoles is not extensively documented, the mercaptoacetamide moiety is a known pharmacophore in certain cytotoxic drugs, where it interacts with the active site of enzymes like histone deacetylases. nih.govmdpi.com This underscores the potential of the thiol group and its derivatives at the C-5 position to serve as a key anchor for biological targets.

Influence of N-Substituents on Pharmacological Profiles

Substitution at the nitrogen atoms of the indazole's pyrazole (B372694) ring (N-1 and N-2) is a key strategy for modulating pharmacological activity. The 1H-indazole tautomer is generally more stable than the 2H form. nih.gov Substituents at the N-1 position can influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its binding affinity and selectivity.

Key observations on N-substitution include:

Nature of the Substituent: The type of group attached to the nitrogen is critical. Studies on related benzimidazoles, which are structurally similar to indazoles, have shown that elongated side chains at the N-1 position can enhance activity as VEGFR-2 inhibitors. rsc.orgnih.gov

N-Aryl vs. N-Alkyl: The synthesis of various N-phenyl and N-thiazolyl-1H-indazoles has been reported, indicating that bulky aromatic and heteroaromatic substituents are well-tolerated. nih.gov N-benzyl substituted indazoles have also been investigated for various biological activities. austinpublishinggroup.com These large groups can engage in additional binding interactions, such as π-π stacking, within a receptor's active site.

N-Arylation: In some synthetic procedures, if an excess of the arylating agent is used, the free N-H of the indazole can be further converted to an N-arylated derivative, highlighting a common modification pathway. orgsyn.org

The substituent at the N-1 position can orient the rest of the molecule within a binding pocket, making it a pivotal point for optimization. The choice between a hydrogen-bond donating N-H group and a non-hydrogen-bonding N-R group can completely change the interaction profile with a biological target.

Impact of Substituents on the Benzene (B151609) Ring on Biological Response

Modifying the benzene portion of the indazole nucleus is a powerful method for fine-tuning biological activity. Substituents at positions C-4, C-6, and C-7 can influence the electronic environment of the entire ring system and provide additional points of interaction with target molecules.

Research findings have highlighted several key trends:

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups often enhances biological activity. In a series of indazole-based thiadiazole derivatives, substitutions with trifluoromethyl (-CF3), chloro (-Cl), and nitro (-NO2) groups on an attached phenyl ring were found to have a significant positive effect on inhibitory potential against cholinesterase enzymes. semanticscholar.org

Halogenation: Halogen atoms, particularly fluorine and chlorine, are common and effective substituents. In one study of antitumor 3-amino-5-aryl-indazoles, fluorine substitution on the C-5 aryl ring was particularly effective. nih.gov The activity against the Hep-G2 cancer cell line followed the trend: 3,5-difluoro > 4-fluoro > 3-fluoro, indicating that the position and number of fluorine atoms are critical. nih.gov Similarly, for benzimidazoles, a 5-chloro substitution resulted in better cytotoxicity than a 5-fluoro substitution. rsc.orgnih.gov

Positional Importance: The specific location of the substituent matters. SAR analysis of certain indazole derivatives showed that groups at the C-4 and C-6 positions played a crucial role in IDO1 inhibition. nih.gov Another study found that a chlorine or methyl group at the C-7 position led to higher cardiovascular activity. nih.gov

The data suggest that decorating the benzene ring of this compound with electron-withdrawing groups, especially halogens, is a promising strategy for enhancing biological efficacy.

| Compound | R¹ Substituent on C-5 Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 5j | 3,5-di-F | 5.81 ± 0.44 |

| 5e | 4-F | 14.26 ± 0.97 |

| 5b | 3-F | 17.02 ± 1.12 |

| 5f | 4-OCF₃ | 27.95 ± 1.56 |

| 5-Fu (Control) | - | 26.23 ± 1.89 |

| Compound | Substituent on Phenyl Ring | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|---|

| 9 | 4-CF₃ | 0.86 ± 0.30 | 0.89 ± 0.12 |

| 14 | 2-OH, 4-F | 0.92 ± 0.10 | 0.98 ± 0.48 |

| 1 | 4-F | 1.10 ± 0.37 | 1.19 ± 0.42 |

| Donepezil (Control) | - | 1.26 ± 0.18 | 1.35 ± 0.37 |

Stereochemical Considerations in the Synthesis of this compound Analogs

Stereochemistry plays a fundamental role in determining the pharmacological profile of chiral drugs. When substituents introduced onto the this compound scaffold create one or more stereocenters, the resulting enantiomers or diastereomers can exhibit significantly different biological activities, metabolic pathways, and toxicities.

While specific studies on the stereochemistry of this compound analogs are not widely available, the principles remain paramount. For example, the synthesis of a 3(S)-thiomethyl pyrrolidine-1H-indazole derivative has been described, indicating that the stereochemical configuration of substituents is a key consideration in the design of advanced indazole analogs. nih.gov The "S" designation implies that a specific stereoisomer was synthesized or isolated, likely because it displayed the desired biological effect.

In a broader context of related heterocyclic compounds, a study on macrocyclic imidazole (B134444) inhibitors found that a derivative with a single chiral atom exhibited superior activity compared to a similar compound with two chiral atoms. mdpi.com This highlights that not only the presence but also the number and configuration of stereocenters can be critical.

Therefore, in the development of this compound analogs, if chiral side chains are introduced (for instance, via S-alkylation at the thiol or N-alkylation at the pyrazole nitrogen), it is crucial to:

Synthesize and test individual enantiomers, as the biological activity often resides in only one.

Employ stereoselective synthetic methods to produce the desired isomer, which can lead to a more potent and safer drug candidate.

Consider that different stereoisomers may interact differently with metabolizing enzymes, affecting their pharmacokinetic profiles.

Pharmacological and Biological Applications of 1h Indazole 5 Thiol Derivatives

Anti-Cancer and Anti-Tumor Efficacy

Derivatives based on the 1H-indazole structure have emerged as a significant class of compounds in oncology research. Their anti-cancer properties are largely attributed to their ability to interfere with critical cellular processes such as enzyme activity, cell cycle progression, and programmed cell death (apoptosis).

The indazole moiety is a key pharmacophore in the design of inhibitors for a wide array of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Tyrosine Kinases : Indazole derivatives have shown potent inhibitory activity against several tyrosine kinases. For instance, Entrectinib, an indazole-based compound, is a powerful inhibitor of Tropomyosin receptor kinases (TRKA, TRKB, TRKC) and ROS1. acs.org A series of 3-(1H-pyrazol-4-yl)-1H-indazole derivatives has been developed, with compound 40l showing significant inhibitory effects against TRKA and its resistant mutations. nih.gov Furthermore, derivatives of indolin-2-one, a related scaffold, act as inhibitors of receptor tyrosine kinases like c-Met, PDGFR, and VEGFR2. acs.org

Anaplastic Lymphoma Kinase (ALK) : The 5-(3,5-difluorobenzyl)-1H-indazole structure has been identified as a crucial pharmacophore for dual ALK/ROS1 inhibition. nih.gov Compound X4 from this series demonstrated an IC₅₀ value of 0.512 µM against ALK. nih.gov Entrectinib is also a potent ALK inhibitor. acs.org

Poly (ADP-ribose) Polymerase (PARP) : Substituted 2-phenyl-2H-indazole-7-carboxamides have been developed as potent PARP inhibitors, with one analogue showing an IC₅₀ of 4 nM. thieme-connect.com Another class, indazolyl-substituted-1,3,4-oxadiazoles, also targets PARP; compound 8 from this series was found to inhibit PARP1 activity. researchgate.net The approved drug Niraparib is also an indazole-based PARP inhibitor. nih.gov

Akt (Protein Kinase B) : The PI3K/AKT/mTOR pathway is a key target in cancer therapy. A series of 3-amino-1H-indazole derivatives were synthesized to target this pathway, with compound W24 showing significant inhibitory action. nih.gov Researchers have also successfully developed indazole-based inhibitors specific to the three isoforms of Akt, building upon the scaffold of the known pan-Akt inhibitor A-443654. ucsf.edu The compound YC-1 , a benzyl (B1604629) indazole, is a known Akt-dependent inhibitor of hypoxia-induced HIF-1α. acs.org

Glycogen Synthase Kinase 3 (GSK3) : The 1H-indazole-3-carboxamide scaffold is a well-established structural class for developing ATP-competitive GSK-3β inhibitors. nih.govnih.gov Extensive optimization of this scaffold led to compound 14 , a potent GSK-3 inhibitor with reduced off-target effects and effectiveness in an in vivo model of mood stabilization. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2) : Mutations that increase LRRK2 kinase activity are linked to Parkinson's disease, making it a target for neurodegenerative disorders and potentially for cancer. Patents have been filed for 1-pyrazolyl, 5-, 6- disubstituted indazole derivatives as potent LRRK2 inhibitors. google.com The LRRK2 inhibitor PF-06447475 , which contains an indazole core, has been studied for its therapeutic potential. nih.gov

| Derivative Class | Target Kinase | Key Compound | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| 5-(3,5-difluorobenzyl)-1H-indazole | ALK | X4 | 0.512 µM | nih.gov |

| 5-(3,5-difluorobenzyl)-1H-indazole | ROS1 | X4 | 0.766 µM | nih.gov |

| Substituted 2-phenyl-2H-indazole-7-carboxamide | PARP | Analog 11 | 4 nM | thieme-connect.com |

| 1H-indazole-3-carboxamide | GSK-3β | Compound 2 | 4 nM | nih.gov |

| 1H-indazole-3-carboxamide | GSK-3β | Compound 14 | 23 nM | nih.gov |

| Indazolyl-substituted-1,3,4-oxadiazole | PARP1 | Compound 8 | 1.57 µM (Cell viability) | researchgate.net |

Indazole derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines. A notable study synthesized a series of 1H-indazole-3-amine derivatives and evaluated their effects. nih.govresearchgate.netchim.it One of the most promising compounds, 6o , exhibited potent inhibitory effects, particularly against the K562 chronic myeloid leukemia cell line, with a 50% inhibitory concentration (IC₅₀) of 5.15 µM. nih.govresearchgate.net This compound also showed activity against A549 (lung cancer), PC-3 (prostate cancer), and HepG-2 (hepatoma) cells. nih.govresearchgate.netchim.it

Further mechanistic studies revealed that compound 6o induces apoptosis (programmed cell death) in K562 cells. researchgate.netchim.it Its pro-apoptotic effect is concentration-dependent and is believed to occur through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.govresearchgate.netchim.it Similarly, 3-amino-1H-indazole derivatives targeting the PI3K/Akt/mTOR pathway, such as compound W24 , showed broad-spectrum antiproliferative activity against cell lines including A-549 and HepG2. nih.gov W24 was found to induce G2/M cell cycle arrest and apoptosis by regulating proteins like Cyclin B1 and Bcl-xL. nih.gov

| Derivative | Cancer Cell Line | Cell Type | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM | nih.govresearchgate.net |

| Compound 6o | A549 | Lung Cancer | 10.3 µM | nih.gov |

| Compound 6o | PC-3 | Prostate Cancer | 11.4 µM | nih.gov |

| Compound 6o | HepG-2 | Hepatoma | 12.6 µM | nih.gov |

| Compound W24 | HGC-27 | Gastric Cancer | 0.43 µM | nih.gov |

| Compound W24 | HT-29 | Colon Cancer | 0.99 µM | nih.gov |

| Compound W24 | A-549 | Lung Cancer | 3.88 µM | nih.gov |

| Compound W24 | MCF-7 | Breast Cancer | 1.11 µM | nih.gov |

A key structural feature contributing to the success of indazole derivatives as kinase inhibitors is the ability of the indazole ring system to act as a "hinge-binding fragment". thno.org The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the catalytic domain and is critical for ATP binding. Small molecules that can form hydrogen bonds with the backbone atoms of this hinge region can effectively compete with ATP and inhibit kinase activity.

The indazole moiety is particularly adept at forming these interactions. nih.gov For example, in the development of G protein-coupled receptor kinase 2 (GRK2) inhibitors, the indazole core was identified as a potent hinge-binding "warhead". thno.org Similarly, in JAK kinase inhibitors, the indazole moiety is strongly implicated in forming hydrogen bonding interactions within the targeted protein kinase. nih.gov The design of 1,2,6-thiadiazinone kinase inhibitors also utilized the indazole scaffold specifically for its hinge-binding properties. google.com Fragment-based screening efforts have further validated the utility of indazole fragments, such as 1H-indazol-5-amine, in discovering novel inhibitors that bind to key allosteric or active sites in proteins like the oncogenic phosphatase SHP2.

Modulating Cell Proliferation and Apoptosis in Specific Cancer Cell Lines (e.g., K562, A549, PC-3, HepG-2)

Therapeutics for Neurological Disorders

Beyond cancer, 1H-indazole derivatives have shown significant promise as therapeutic agents for neurological and neurodegenerative diseases, primarily through the inhibition of key enzymes like cholinesterases and monoamine oxidases. nih.govgoogle.com

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) contributes to cognitive decline. nih.gov Inhibiting the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a primary therapeutic strategy.

Several families of indazole derivatives have been developed as potent cholinesterase inhibitors. A series of 5-substituted indazoles showed a multitarget profile, simultaneously inhibiting both AChE and BuChE. nih.gov In another study, indazole-based thiadiazole-bearing thiazolidinone hybrids were synthesized and evaluated. thieme-connect.comnih.gov These compounds displayed a wide range of inhibitory activity against both AChE (IC₅₀ values from 0.86 µM to 26.73 µM) and BuChE (IC₅₀ values from 0.89 µM to 27.08 µM). thieme-connect.comnih.gov Notably, compound 9 , which features a trifluoro group, was the most potent in this series against AChE, with an IC₅₀ of 0.86 µM, outperforming the standard drug Donepezil (IC₅₀ = 1.26 µM). nih.gov

| Derivative Class | Target Enzyme | Most Potent Compound | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| Indazole-thiadiazole-thiazolidinone | AChE | Compound 9 | 0.86 ± 0.30 µM | nih.gov |

| Indazole-thiadiazole-thiazolidinone | BuChE | Compound 9 | 0.89 ± 0.12 µM | nih.gov |

| Indazole-thiadiazole-thiazolidinone (Standard) | AChE | Donepezil | 1.26 ± 0.18 µM | nih.gov |

| Indazole-thiadiazole-thiazolidinone (Standard) | BuChE | Donepezil | 1.35 ± 0.37 µM | nih.gov |

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. acs.orggoogle.com Inhibitors of MAO, particularly MAO-B, are used in the treatment of neurodegenerative conditions such as Parkinson's disease. acs.org

N-substituted indazole-5-carboxamides have been developed as potent and selective MAO inhibitors. acs.org Within this series, N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide (13a ) emerged as a highly selective MAO-B inhibitor with an IC₅₀ of 0.662 nM and over 15,000-fold selectivity versus MAO-A. acs.org Its regioisomer, N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide (13b ), acted as a dual MAO-A/B inhibitor. acs.org These findings highlight that the indazole scaffold can be finely tuned to achieve either selective or dual inhibition of MAO isoforms, offering potential treatments for a range of neurological disorders. acs.orggoogle.com

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 13a (NTZ-1441) | hMAO-B | 0.662 nM | >15000 (vs hMAO-A) | acs.org |

| 13b (NTZ-1442) | hMAO-B | 8.08 nM | 70 | acs.org |

| 13b (NTZ-1442) | hMAO-A | 0.56 µM | acs.org |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition for Neurodegenerative Diseases (e.g., Alzheimer's)

Anti-Infective Agents

Derivatives of 1H-indazole-5-thiol have demonstrated notable potential as anti-infective agents, exhibiting a spectrum of activity against bacteria, fungi, viruses, and parasites. nih.govresearchgate.netnih.gov

Antibacterial and Antifungal Spectrum of Activity

Indazole derivatives are recognized for their antibacterial and antifungal properties. researchgate.net For instance, certain N-methyl-3-aryl indazoles have shown activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. researchgate.net

Newly synthesized iodoquinazoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activity. These compounds were generally more effective against Gram-positive bacteria like Staphylococcus aureus than Gram-negative bacteria. nih.gov Similarly, some indole (B1671886) derivatives have shown significant activity against S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and B. subtilis, with some compounds being as effective as ciprofloxacin (B1669076) against certain strains. turkjps.org

A series of S-substituted derivatives of 1,2,4-triazol-3-thiol displayed activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. uran.ua Likewise, new sulfonamide derivatives incorporating a 1,2,4-triazole-3-thiol ring showed high activity against both Gram-positive (S. aureus, S. pneumonia, and B. subtilis) and Gram-negative bacteria (P. aeruginosa and H. pylori), as well as the fungus C. albicans. pensoft.net Thiazolo[2,3-c] nih.govresearchgate.netturkjps.orgtriazole derivatives have also been identified as broad-spectrum antibacterial agents. nih.gov

Interactive Table: Antibacterial and Antifungal Activity of Selected Indazole and Related Heterocyclic Derivatives

| Compound Class | Target Organisms | Key Findings |

|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicans | Showed in-vitro antimicrobial activity. researchgate.net |

| Iodoquinazoline derivatives | Gram-positive and Gram-negative bacteria, Fungi | Broad-spectrum activity, more potent against Gram-positive bacteria. nih.gov |

| Indole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. krusei | Significant antibacterial and good antifungal activity. turkjps.org |

| S-substituted 1,2,4-triazol-3-thiol derivatives | E. coli, S. aureus, P. aeruginosa, C. albicans | Exhibited activity at a concentration of 125 µg/mL. uran.ua |

Antiviral Properties (e.g., Anti-HIV, SARS-CoV-2 Main Protease Inhibitors)

The versatility of the indazole scaffold extends to antiviral applications. researchgate.net Research has highlighted the potential of indazole derivatives as anti-HIV agents. researchgate.netnih.gov One study identified a benzoxazolinone derivative, N-(1H-indazol-5-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide, as an inhibitor of the HIV-1 nucleocapsid (NC) protein's chaperone activity, with an IC50 value of 20 ± 2 μM. nih.gov This suggests that modifications to the indazole ring can significantly enhance anti-HIV activity. nih.gov

Furthermore, the structural features of indazole derivatives make them candidates for inhibiting other viral targets. For instance, quinoxaline (B1680401) derivatives, which share some structural similarities with indazoles, have been investigated for their antiviral properties against viruses like Marburg and Ebola. mdpi.com

Antiparasitic Activity (e.g., Antileishmanial)

Indazole derivatives have emerged as promising candidates in the search for new antiparasitic drugs. researchgate.nettaylorandfrancis.com They have been studied for their activity against various parasites, including those responsible for Chagas disease and leishmaniasis. researchgate.netresearchgate.net

Specifically, indazole-based thiadiazole derivatives have been noted for their potential antileishmanial properties. nih.gov Indazole N-oxide derivatives have also been evaluated for their antiprotozoal activity, with some compounds showing efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of trypanothione (B104310) reductase and the generation of oxidative stress. researchgate.net Additionally, 2D coordination polymers based on 1H-indazole-5-carboxylic acid have been analyzed for their antiparasitic properties. nih.gov

Anti-Inflammatory and Immunomodulatory Research

Derivatives of this compound have been a focal point of anti-inflammatory and immunomodulatory research due to their ability to target key enzymes involved in the inflammatory cascade. nih.govnih.gov

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is an enzyme that plays a crucial role in the innate immune response but can also contribute to tissue damage in inflammatory conditions. nih.govnih.gov A study on 2H-indazoles and 1H-indazolones, synthesized via the Davis-Beirut reaction, identified fourteen compounds as potent MPO inhibitors with IC50 values below 1 μM. nih.govnih.gov These findings suggest that such compounds could potentially modulate pro-oxidative tissue injury. nih.gov The research indicated that compounds with smaller substituents at the N2 and C3 positions were the most active inhibitors. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. nih.gov Research has shown that indazole derivatives can act as COX inhibitors. nih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated, with some compounds showing significant anti-inflammatory activity and selective inhibition of COX-2 expression. nih.gov

Computational studies on 1H-indazole analogs have also demonstrated their potential as selective COX-2 inhibitors. innovareacademics.inresearchgate.net Molecular docking studies revealed that compounds with difluorophenyl, para-toulene, and 4-methoxyphenyl (B3050149) groups exhibited significant binding affinities to the COX-2 enzyme. innovareacademics.inresearchgate.net Similarly, other heterocyclic compounds, such as 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives, have been designed as selective COX-2 inhibitors with promising results. rsc.org

Interactive Table: Anti-Inflammatory Activity of Selected Indazole and Related Derivatives

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 2H-indazoles and 1H-indazolones | Myeloperoxidase (MPO) | Fourteen compounds identified as potent inhibitors with IC50 < 1 μM. nih.govnih.gov |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide | Cyclooxygenase (COX-2) | Showed significant anti-inflammatory activity and selective COX-2 inhibition. nih.gov |

| 1H-indazole analogs | Cyclooxygenase-2 (COX-2) | Compounds with specific phenyl groups showed high binding affinities in docking studies. innovareacademics.inresearchgate.net |

Metabolic Disorder Interventions

Anti-Diabetic Potential (e.g., α-Amylase and α-Glucosidase Inhibition)

A key strategy in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which helps to control postprandial hyperglycemia. researchgate.netjournalgrid.com Derivatives of 1H-indazole have been investigated as potential inhibitors of these enzymes.

One study synthesized a series of chloro-1H-indazole-based fused triazole-thiadiazole analogs and evaluated their anti-diabetic potential. researchgate.net Several of these compounds demonstrated superior inhibitory activity against both α-amylase and α-glucosidase compared to the standard drug, acarbose (B1664774). researchgate.net Notably, an analog with a para-fluoro substitution showed the most potent inhibition, with IC50 values of 1.17 ± 1.32 µM for α-amylase and 1.73 ± 0.19 µM for α-glucosidase. researchgate.net In another study, thiazolidinone-based indole derivatives also exhibited significant inhibitory activity against α-amylase and α-glucosidase, with some analogs showing several-fold better activity than acarbose. researchgate.net

Similarly, research on indole-based-thiadiazole derivatives revealed varied but promising α-glucosidase inhibitory potential, with IC50 values ranging from 0.95 ± 0.05 to 13.60 ± 0.30 µM, compared to acarbose (IC50 = 1.70 ± 0.10 µM). researchgate.net Furthermore, a series of 5-amino-nicotinic acid derivatives showed significant α-amylase and α-glucosidase inhibitory activities, with some compounds having IC50 values comparable to acarbose. d-nb.info

Table 1: α-Amylase and α-Glucosidase Inhibition by Indazole Derivatives

| Compound Series | Target Enzyme | IC50 Range (µM) | Most Potent Analog IC50 (µM) | Reference |

|---|---|---|---|---|

| Chloro-1H-indazole-based triazole-thiadiazoles | α-Amylase | 1.50 - 29.60 | 1.17 ± 1.32 | researchgate.net |

| Chloro-1H-indazole-based triazole-thiadiazoles | α-Glucosidase | 2.40 - 31.50 | 1.73 ± 0.19 | researchgate.net |

| Indole-based-thiadiazoles | α-Glucosidase | 0.95 - 13.60 | 0.95 ± 0.05 | researchgate.net |

| 5-Amino-nicotinic acid derivatives | α-Amylase | 12.17 - 37.33 (µg/mL) | 12.17 ± 0.14 (µg/mL) | d-nb.info |

| 5-Amino-nicotinic acid derivatives | α-Glucosidase | 12.01 - 38.01 (µg/mL) | 12.01 ± 0.09 (µg/mL) | d-nb.info |

| Thiazolidinone-based indole derivatives | α-Amylase & α-Glucosidase | - | 1.50 ± 0.05 & 2.40 ± 0.10 | researchgate.net |

Anti-Hyperlipidemic and Anti-Obesity Research

Indazole derivatives have also been explored for their potential in managing hyperlipidemia and obesity. nih.gov Some research has focused on the synthesis of thiazolidinedione derivatives and their effects on lipid levels. asianpubs.org In one study, novel thiazolidinedione derivatives were designed and evaluated for their antihyperlipidemic activity through in silico and in vitro studies, with promising results in reducing lipid accumulation in adipocyte cells. asianpubs.org Animal studies with these derivatives showed a significant reversal in the rise of blood triglycerides, cholesterol, and LDL levels. asianpubs.org While direct research on this compound for these specific applications is limited in the provided context, the broader class of indazole derivatives shows potential for the treatment of metabolic disorders, including hyperlipidemia and obesity. nih.govgoogle.com

Cardiovascular Disease Management

The indazole scaffold is a recognized pharmacophore in the development of treatments for cardiovascular diseases. nih.gov

Antiarrhythmic and Antihypertensive Research

Derivatives of 1H-indazole have been investigated for their potential antiarrhythmic and antihypertensive properties. nih.govresearchgate.net The structural diversity of indazole compounds allows for the development of molecules that can interact with various cardiovascular targets. nih.gov For instance, certain indazole derivatives have shown promise as antihypertensive agents. researchgate.net Research into 5-nitro benzimidazole (B57391) derivatives has shown that specific substitutions can lead to compounds with high affinity for the AT1 receptor and significant antihypertensive effects in spontaneously hypertensive rats. ntnu.no

Rho Kinase (ROCK) Inhibition